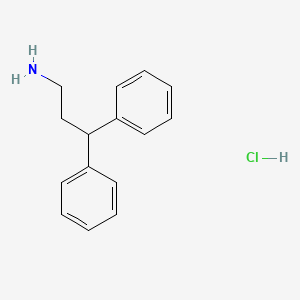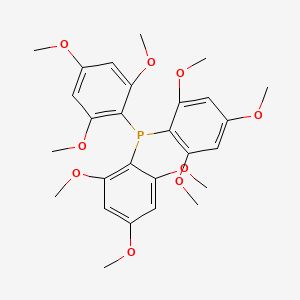
Tris(2,4,6-trimethoxyphenyl)phosphine
Descripción general
Descripción
Tris(2,4,6-trimethoxyphenyl)phosphine, also known as TMPP, is a chemical compound used in a variety of scientific research applications. It is an organophosphorus compound, with the chemical formula C18H21O3P. The compound has a wide range of uses, from the synthesis of organic compounds to the development of new drugs. TMPP is a valuable chemical for scientists due to its stability, low toxicity, and high solubility.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been utilized as a catalyst in various organic reactions. For instance, it has been employed in the trifluoromethylation of carbonyl compounds and imines using trifluoromethyltrimethylsilane, yielding trifluoromethylated products effectively (Matsukawa & Saijo, 2008). Similarly, TTMPP catalyzes the aldol reaction between ketene silyl acetals and aldehydes, producing aldol products in good to high yields (Matsukawa, Okano, & Imamoto, 2000).
Structural and Spectroscopic Studies
This compound has been the subject of structural and spectroscopic studies. In one study, its reaction with silver(I) halides formed 1:1 adducts, and the structures of these complexes were determined by X-ray crystallography (Baker et al., 1992).
Application in Material Science
In the field of material science, TTMPP has been evaluated as a flame retardant additive for Li-ion batteries. It demonstrated excellent thermal stability with charged cathodes and improved the thermal stability of the electrolyte without damaging battery performance (Ahn, Kim, & Kim, 2008).
Use in Polymer Chemistry
TTMPP also finds applications in polymer chemistry. It has been used as a catalyst for the telomerization of isoprene with secondary amines, showing high selectivity for the head-to-head isomer (Maddock & Finn, 2000). Moreover, it has been employed in the group transfer polymerization (GTP) of alkyl (meth)acrylates, proving to be an effective catalyst for this process (Fèvre, Vignolle, Héroguez, & Taton, 2012).
Mecanismo De Acción
Target of Action
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a large triaryl organophosphine . Its primary targets are electron-deficient multiple bonds . These targets play a crucial role in various chemical reactions, where TTMPP acts as a strong Lewis base .
Mode of Action
TTMPP operates through a mechanism often referred to as nucleophilic phosphine catalysis . It relies on the conjugate addition of a sufficiently electron-rich tertiary phosphine, such as TTMPP, to an electron-deficient multiple bond . This interaction forms an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .
Biochemical Pathways
TTMPP is involved in several types of chemical reactions. It removes the trimethylsilyl group from ketene silyl acetals (the enol ether of esters) to give enolates that can then act as strong nucleophiles . It thus serves as a catalyst for Mukaiyama aldol reactions and group-transfer chain-growth polymerization reactions . As a Brønsted base, TTMPP can deprotonate various alcohols, giving nucleophilic alkoxides that can undergo Michael addition reactions .
Pharmacokinetics
Its strong lewis-basic properties make it a useful organocatalyst for several types of chemical reactions . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TTMPP and their impact on bioavailability would be an interesting area for future research.
Result of Action
The action of TTMPP results in the formation of an ion pair consisting of the corresponding phosphonium cation and the corresponding base of the acidic reagent as the newly formed anion . For example, in the case of an alcohol, this would be an alkoxide . TTMPP is the first Lewis base capable of catalyzing the oxa-Michael polymerization of diacrylates and diols .
Action Environment
The activity of TTMPP is distinctly more concentration-dependent than other bases . The use of the polar protic solvent t-butanol mitigates the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents such as toluene or dimethylformamide .
Análisis Bioquímico
Biochemical Properties
Tris(2,4,6-trimethoxyphenyl)phosphine acts as a Lewis base, interacting with various enzymes, proteins, and other biomolecules. It is known to catalyze oxa-Michael reactions by deprotonating alcohols to form nucleophilic alkoxides . Additionally, it can remove the trimethylsilyl group from ketene silyl acetals, enabling enolates to act as strong nucleophiles . These interactions highlight the compound’s ability to facilitate biochemical reactions by modifying the reactivity of biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a catalyst in biochemical reactions, it can alter the activity of enzymes and proteins, leading to changes in cellular function . For example, its role in catalyzing oxa-Michael reactions can impact the synthesis of important biomolecules, thereby affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its strong Lewis-basic properties, which enable it to interact with and modify the reactivity of biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity . Additionally, it can deprotonate alcohols to form nucleophilic alkoxides, which can then participate in various biochemical reactions . These interactions at the molecular level are crucial for understanding the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have limited but acceptable stability to oxygen, making it suitable for practical work in air . Long-term studies have indicated that its catalytic activity can be influenced by factors such as concentration and solvent conditions . These temporal effects are important for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively catalyze biochemical reactions without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . Its role as a Lewis base allows it to participate in reactions that modify the reactivity of biomolecules, thereby impacting metabolic processes . These interactions are essential for understanding the compound’s effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical experiments.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its catalytic activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its function and interactions with biomolecules . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Propiedades
IUPAC Name |
tris(2,4,6-trimethoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHNBQZGUKYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335128 | |
| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91608-15-0 | |
| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(2,4,6-trimethoxyphenyl)phosphine?
A1: The molecular formula of this compound is C27H33O9P, and its molecular weight is 516.52 g/mol. [, ]
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound has been characterized by a variety of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) [, , , , , , , , ]
- Infrared (IR) spectroscopy [, , , , , ]
- Electronic absorption spectroscopy (UV-Vis) []
- X-ray photoelectron spectroscopy (XPS) []
- Raman spectroscopy []
Q3: What are the notable catalytic properties of this compound?
A3: this compound (TTMPP) is a strong Lewis base [] and exhibits notable catalytic activity in a variety of organic transformations, including:
- Oxa-Michael reactions []
- C–OMe bond cleavage of acyl fluorides for methyl ester synthesis []
- Cyanosilylation and cyanocarbonation of aldehydes and ketones []
- Ring-opening reactions of terminal epoxides []
- Dealkylation reactions []
- Transformation of α,β-unsaturated aldehydes to saturated carboxylic acid derivatives []
- Group Transfer Polymerization (GTP) of alkyl (meth)acrylates []
- Selective deacetylation []
- Ring-opening of aziridines with silylated nucleophiles []
- Alkynylation reactions using trimethylsilylalkyne []
- Stille coupling reactions [, ]
- Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents []
- Cyclization of o-alkynyltrifluoroacetanilides with allyl esters for the synthesis of 3-allylindoles []
- Head-to-head telomerization of isoprene with amines []
- Heck reaction of butenone with aryl iodides for the synthesis of benzalacetones []
Q4: How does the structure of this compound contribute to its catalytic activity?
A4: The high basicity of this compound is attributed to the electron-donating effect of the three methoxy groups on each phenyl ring. These groups increase the electron density at the phosphorus atom, making it a stronger Lewis base and a more potent nucleophile. [, ]
Q5: Are there any computational studies on the catalytic activity of this compound?
A5: Yes, Density Functional Theory (DFT) calculations have been used to study the mechanism and selectivity of this compound-catalyzed reactions. For example, DFT calculations were employed to investigate the stereoselective Csp3-Csp2 Negishi cross-coupling reaction of a 1,3-substituted cyclohexyl zinc chloride with aryl halides catalyzed by (TMPP)2PdCl2. []
Q6: What is the thermal stability of this compound?
A6: this compound demonstrates excellent thermal stability, particularly in the context of Li-ion battery applications, where it has shown promising results as a flame-retardant additive. [, ]
Q7: How does this compound perform in different solvents?
A7: The solubility of this compound and its complexes varies depending on the solvent and the nature of the complex. For instance, it has been successfully used in reactions carried out in solvents like acetone, acetonitrile, chloroform, dichloromethane, dimethylformamide, ethanol, tetrahydrofuran, and under solvent-free conditions. [, , , , , , , , , ]
Q8: How does this compound interact with transition metals?
A8: this compound readily coordinates to a variety of transition metals, including palladium, gold, silver, copper, rhodium, mercury, and indium. The coordination chemistry is influenced by the steric bulk and electronic properties of the phosphine ligand. [, , , , , , , ]
Q9: How do modifications to the structure of this compound affect its properties?
A9: Structural modifications, such as changing the substituents on the phenyl rings or replacing the methoxy groups, can significantly alter the steric and electronic properties of the phosphine, thereby affecting its coordination chemistry, basicity, and catalytic activity. [, ] For example, replacing the methoxy groups with other substituents like methyl groups can impact the electron density on the phosphorus atom and influence its donor ability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



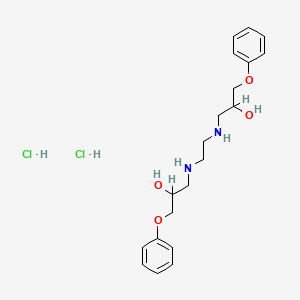
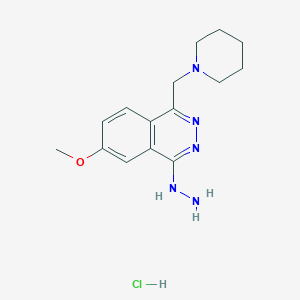
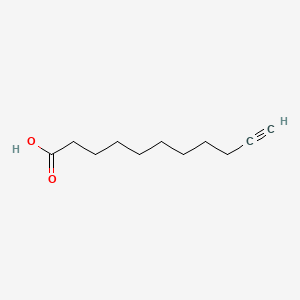
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)

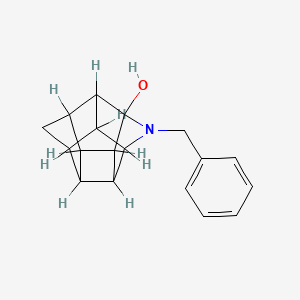


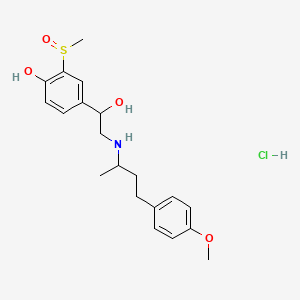

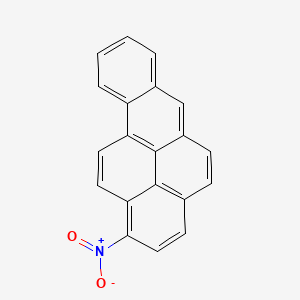
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
